2-Pyridinamine, 3-ethynyl-6-methyl-
Overview
Description
2-Pyridinamine, 3-ethynyl-6-methyl-: is a chemical compound with the molecular formula C8H8N2 It is a derivative of pyridine, characterized by the presence of an ethynyl group at the third position and a methyl group at the sixth position of the pyridine ring, along with an amino group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinamine, 3-ethynyl-6-methyl- typically involves the Suzuki–Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide. For this compound, the starting materials are usually 5-bromo-2-methylpyridin-3-amine and an appropriate ethynyl boronic acid. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate , and a base, such as potassium carbonate , in a solvent like 1,4-dioxane .
Industrial Production Methods: While specific industrial production methods for 2-Pyridinamine, 3-ethynyl-6-methyl- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Pyridinamine, 3-ethynyl-6-methyl- can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or can be used.
Reduction: Reagents such as with a or can be employed.
Substitution: Reagents such as or can be used in the presence of a base.
Major Products:
Oxidation: Formation of carbonyl compounds such as or .
Reduction: Formation of or .
Substitution: Formation of or derivatives.
Scientific Research Applications
2-Pyridinamine, 3-ethynyl-6-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 3-ethynyl-6-methyl- depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors , thereby modulating their activity. The ethynyl group can participate in π-π interactions or hydrogen bonding , while the amino group can form hydrogen bonds with target molecules .
Comparison with Similar Compounds
- 2-Amino-6-methylpyridine
- 2-Amino-3-methylpyridine
- 2-Amino-3-bromo-6-methylpyridine
Comparison: 2-Pyridinamine, 3-ethynyl-6-methyl- is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for forming π-conjugated systems . This makes it particularly useful in the synthesis of complex organic molecules and materials with specific electronic properties .
Properties
CAS No. |
936344-73-9 |
---|---|
Molecular Formula |
C8H8N2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
3-ethynyl-6-methylpyridin-2-amine |
InChI |
InChI=1S/C8H8N2/c1-3-7-5-4-6(2)10-8(7)9/h1,4-5H,2H3,(H2,9,10) |
InChI Key |
WGZTWEISOCCLBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C#C)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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